In-Depth Technical Guide: Fmoc-Trp(Boc)-OH-13C11,15N2
In-Depth Technical Guide: Fmoc-Trp(Boc)-OH-13C11,15N2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-Trp(Boc)-OH and its stable isotope-labeled counterpart, Fmoc-Trp(Boc)-OH-13C11,15N2, focusing on their molecular weights, the methodologies for their determination, and their applications in advanced scientific research.
Core Compound Data
The precise molecular weight of these compounds is fundamental to their application, particularly in quantitative proteomics and peptide synthesis. The integration of stable isotopes results in a defined mass shift, which is critical for mass spectrometry-based analyses.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Fmoc-Trp(Boc)-OH | C₃₁H₃₀N₂O₆ | 526.58[][2][3] |
| Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ | C₂₀¹³C₁₁H₃₀¹⁵N₂O₆ | 539.49[4][5][6] |
Experimental Protocols: Molecular Weight Determination
The definitive method for determining the molecular weight of protected amino acids and their isotopically labeled analogs is mass spectrometry. This technique offers high accuracy and sensitivity, allowing for the precise measurement of molecular masses.
Protocol: Molecular Weight Determination by Mass Spectrometry
This protocol outlines the general steps for determining the molecular weight of a compound like Fmoc-Trp(Boc)-OH-13C11,15N2 using techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.[7][8]
1. Sample Preparation:
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Dissolution: Dissolve a small amount of the analyte (Fmoc-Trp(Boc)-OH-13C11,15N2) in a suitable solvent. The choice of solvent depends on the ionization technique. For ESI, a mixture of water and acetonitrile with a small amount of formic acid is common. For MALDI, the analyte is mixed with a matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) that absorbs laser energy.
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Dilution: Prepare a dilute solution of the analyte, typically in the low micromolar to nanomolar concentration range.
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Desalting: If the sample contains salts, it is crucial to desalt it prior to mass spectrometry analysis to avoid interference with ionization and signal suppression. This can be done using techniques like solid-phase extraction.
2. Instrument Calibration:
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Calibrate the mass spectrometer using a standard of known molecular weight that is close to the expected molecular weight of the analyte. This ensures high mass accuracy.
3. Data Acquisition:
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Ionization:
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ESI: The sample solution is introduced into the mass spectrometer through a capillary at a low flow rate. A high voltage is applied to the capillary tip, causing the liquid to nebulize into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
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MALDI: The analyte-matrix mixture is spotted onto a target plate and allowed to crystallize. The plate is then inserted into the mass spectrometer's vacuum chamber. A pulsed laser is fired at the crystals, causing the matrix to absorb the energy and desorb, carrying the analyte molecules into the gas phase as ions with minimal fragmentation.[9]
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Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Time-of-Flight, Orbitrap, Quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
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Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
4. Data Analysis:
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The molecular weight of the compound is determined from the m/z value of the most abundant isotopic peak in the mass spectrum. For singly charged ions, the m/z value is equivalent to the molecular weight. For multiply charged ions, which are common in ESI, the molecular weight can be calculated from the m/z values of the different charge states. High-resolution mass spectrometers can provide mass accuracy to within a few parts per million (ppm).[10]
Applications and Workflows
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Trp(Boc)-OH is a critical reagent in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), particularly for peptides containing both tryptophan and arginine. The Boc protecting group on the indole nitrogen of tryptophan prevents side reactions during the acidic cleavage step, leading to higher purity and yield of the final peptide.[2][4][11]
Quantitative Proteomics using Stable Isotope Labeling
Fmoc-Trp(Boc)-OH-13C11,15N2 is an ideal reagent for use in quantitative proteomics studies, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC). In this approach, cells are grown in media containing either the "light" (natural abundance) or "heavy" (isotope-labeled) amino acid. This leads to the incorporation of the respective amino acid into all newly synthesized proteins. When the "light" and "heavy" cell populations are mixed and analyzed by mass spectrometry, the relative abundance of a protein between the two samples can be accurately quantified by comparing the signal intensities of the peptide pairs that differ only by the mass of the incorporated stable isotopes.[][12]
References
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. liverpool.ac.uk [liverpool.ac.uk]
- 6. ajpamc.com [ajpamc.com]
- 7. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 8. How to Determine the Molecular Weight and Amino Acid Residues of a Protein? Is Experimental Detection Necessary? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. How to Determine the Molecular Weight of Protein? - Creative Proteomics [creative-proteomics.com]
- 10. msf.ucsf.edu [msf.ucsf.edu]
- 11. nbinno.com [nbinno.com]
- 12. academic.oup.com [academic.oup.com]
